![molecular formula C8H5ClF3NO B1330299 N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide CAS No. 657-63-6](/img/structure/B1330299.png)
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide
Overview
Description
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, also known as 2-Chloro-5-(trifluoromethyl)phenylformamide or CTFM, is a chemical compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. CTFM is a colorless, low-toxicity, and relatively low-cost compound that has a range of useful properties, such as its solubility in a variety of solvents and its ability to undergo various types of chemical reactions. This compound has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry, among others.
Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like N-Formyl 2-chloro-5-trifluoromethylaniline is a common pharmacophore in many FDA-approved drugs . This group can significantly affect the biological activity of a compound, making it a valuable moiety in drug design. Specifically, this compound could be used in the synthesis of new pharmaceuticals that target a variety of diseases due to its potential to interact with various biological targets.
Agrochemical Research
Compounds containing the trifluoromethyl group are often explored for their potential use in agrochemicals . The unique properties of this group can lead to the development of herbicides and pesticides with improved efficacy and reduced environmental impact. N-Formyl 2-chloro-5-trifluoromethylaniline could serve as an intermediate in the synthesis of such agrochemicals.
Material Science
The trifluoromethyl group’s ability to impart hydrophobicity and stability to molecules makes it an interesting candidate for the development of advanced materials . N-Formyl 2-chloro-5-trifluoromethylaniline could be used in the creation of polymers or coatings that require these properties.
Catalysis
In the field of catalysis, the trifluoromethyl group can influence the reactivity and selectivity of catalysts . N-Formyl 2-chloro-5-trifluoromethylaniline might be utilized in the development of novel catalysts that facilitate chemical reactions, particularly those that are challenging to achieve with conventional catalysts.
Organic Synthesis
This compound can act as a building block in organic synthesis, particularly in the construction of complex molecules with the trifluoromethyl group . Its reactivity could be harnessed to create a wide range of organic compounds, potentially leading to new reactions and synthetic pathways.
Proteomics Research
N-Formyl 2-chloro-5-trifluoromethylaniline is mentioned as a specialty product for proteomics research . It could be involved in the study of protein expression, modification, and interaction, which is crucial for understanding cellular processes and developing targeted therapies.
Mechanism of Action
Target of Action
The primary target of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, also known as N-Formyl 2-chloro-5-trifluoromethylaniline, is Thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the synthesis of dTMP, thereby affecting DNA replication and repair processes .
Biochemical Pathways
The compound’s interaction with Thymidylate synthase affects the dTMP synthesis pathway . The inhibition of this pathway can lead to a decrease in the availability of dTMP, which is necessary for DNA synthesis. This could potentially lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on DNA synthesis. By inhibiting Thymidylate synthase and thus reducing the availability of dTMP, the compound could potentially induce cell cycle arrest and apoptosis .
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAIJWFDADPVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287391 | |
Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide | |
CAS RN |
657-63-6 | |
Record name | 657-63-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6'-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-FORMOTOLUIDIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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